Benzyl piperazine-1-carboxylate hydrochloride
CAS No.: 68160-42-9
Cat. No.: VC7894454
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68160-42-9 |
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Molecular Formula | C12H17ClN2O2 |
Molecular Weight | 256.73 g/mol |
IUPAC Name | benzyl piperazine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H16N2O2.ClH/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H |
Standard InChI Key | UVSYBACKWARTJG-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES | C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Benzyl piperazine-1-carboxylate hydrochloride consists of a six-membered piperazine ring substituted at the 1-position with a benzyl carbamate group. The hydrochloride salt enhances the compound's stability and solubility in polar solvents . Key structural features include:
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Piperazine core: A saturated heterocycle with two nitrogen atoms at positions 1 and 4.
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Benzyl carbamate: Introduced via carbamate linkage, providing steric bulk and influencing reactivity.
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Hydrochloride counterion: Improves crystallinity and facilitates handling in synthetic applications .
Physicochemical Properties
The compound exhibits distinct physical and chemical properties critical for its applications:
The hydrochloride salt’s solubility profile differs from the free base, showing increased solubility in aqueous media due to ionic interactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves carbamate formation and salt metathesis:
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Carbamate Protection: Piperazine reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form benzyl piperazine-1-carboxylate .
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Hydrochloride Formation: The free base is treated with hydrochloric acid, yielding the hydrochloride salt .
Industrial-Scale Optimization
Industrial production emphasizes cost efficiency and purity control:
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Continuous flow reactors minimize side reactions.
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Crystallization techniques ensure high yields (>85%) and purity (>98%) .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound is a key precursor in synthesizing neuroactive agents and anticancer drugs. For example:
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Dopamine receptor modulators: Substituents on the piperazine ring are modified to enhance blood-brain barrier penetration .
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AMPK activators: Piperazine derivatives are investigated for their role in metabolic regulation and cancer therapy .
Catalysis and Material Science
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Chiral ligands: The piperazine scaffold facilitates asymmetric catalysis in enantioselective reactions .
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Polymer additives: Enhances thermal stability in polyurethane foams .
Biological Activity and Mechanisms
Neuropharmacological Effects
The compound’s ability to modulate neurotransmitter systems is under investigation:
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Dopamine D₂ receptor binding: Ki values < 100 nM in preliminary assays .
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Serotonin 5-HT₁₀ antagonism: Potential application in migraine therapy .
Comparative Analysis with Related Compounds
Substituent Effects on Bioactivity
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Lipophilicity: The benzyl group increases logP by 1.5 units compared to methyl substituents, enhancing membrane permeability .
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Stereochemistry: (S)-enantiomers exhibit 10-fold higher receptor affinity than (R)-counterparts in chiral derivatives .
Solubility vs. Structural Analogues
Compound | Aqueous Solubility (mg/mL) |
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Benzyl piperazine-1-carboxylate | 0.12 |
Piperazine-1-carboxylic acid | 8.9 |
Hydrochloride salt | 4.3 |
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